molecular formula C11H17Br B196020 1-Bromo-3-methyladamantane CAS No. 702-77-2

1-Bromo-3-methyladamantane

Cat. No. B196020
CAS RN: 702-77-2
M. Wt: 229.16 g/mol
InChI Key: MXAYGTASSPYUJB-UHFFFAOYSA-N
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Description

1-Bromo-3-methyladamantane is an organic compound with the molecular formula C11H17Br . It is used as an intermediate in pharmaceutical synthesis . The compound appears as a colorless to light yellow solution .


Synthesis Analysis

1-Bromo-3-methyladamantane can be synthesized by heating 1,3-dimethyl adamantane and HBr in AcOH for 12 hours at 50-55° C .


Molecular Structure Analysis

The molecular structure of 1-Bromo-3-methyladamantane consists of a bromine atom attached to the third carbon of a methyladamantane molecule . The InChI code for the compound is 1S/C11H17Br/c1-10-3-8-2-9 (4-10)6-11 (12,5-8)7-10/h8-9H,2-7H2,1H3 .


Chemical Reactions Analysis

1-Bromo-3-methyladamantane is an organic intermediate that can be used in laboratory development and pharmaceutical synthesis . It can be used as a memantine intermediate .


Physical And Chemical Properties Analysis

1-Bromo-3-methyladamantane has a molecular weight of 229.16 g/mol . It is a colorless to light yellow solution . The compound has a computed XLogP3 value of 4.7, indicating its lipophilicity . It has no hydrogen bond donor count and no hydrogen bond acceptor count . The compound has a rotatable bond count of 0 . Its exact mass and monoisotopic mass are 228.05136 g/mol . The topological polar surface area of the compound is 0 Ų .

Safety and Hazards

1-Bromo-3-methyladamantane is flammable and its containers may explode when heated . Vapors may form explosive mixtures with air and may travel to the source of ignition and flash back . The product causes burns of eyes, skin, and mucous membranes . It should be stored in a tightly closed container, in a cool, dry, well-ventilated area away from incompatible substances .

Future Directions

1-Bromo-3-methyladamantane is a useful compound in organic synthesis . It can be used as an intermediate in the synthesis of various functional adamantane derivatives, monomers, thermally stable and high-energy fuels and oils, bioactive compounds, pharmaceuticals, and higher diamond-like bulky polymers such as diamondoids .

properties

IUPAC Name

1-bromo-3-methyladamantane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17Br/c1-10-3-8-2-9(4-10)6-11(12,5-8)7-10/h8-9H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXAYGTASSPYUJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CC3CC(C1)CC(C3)(C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70330447
Record name 1-bromo-3-methyladamantane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70330447
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Bromo-3-methyladamantane

CAS RN

702-77-2
Record name 702-77-2
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=255329
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-bromo-3-methyladamantane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70330447
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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